Comparative Protein-Ligand Co-crystallization: Unique Structural Binding Mode Revealed in PDB
2-Methanesulfonyl-N-methylaniline (UVA) has been successfully co-crystallized and its three-dimensional binding pose elucidated in protein-ligand complexes deposited in the PDB, a feat not replicated for its close structural analogs like 4-bromo-N-methyl-2-(methylsulfonyl)aniline or the 3-methanesulfonyl regioisomer, which lack any reported protein-bound structures [1]. This provides direct, atomic-level validation of its utility as a molecular probe.
| Evidence Dimension | Availability of 3D protein-bound conformation |
|---|---|
| Target Compound Data | 5 PDB entries containing UVA as a standalone ligand [1] |
| Comparator Or Baseline | 3-methanesulfonyl-N-methylaniline and 4-bromo-N-methyl-2-(methylsulfonyl)aniline |
| Quantified Difference | 5 vs. 0 experimentally determined binding modes |
| Conditions | Analysis of RCSB Protein Data Bank and associated chemical vendor databases for reported uses. |
Why This Matters
Procurement is justified by the existence of validated structural data, enabling rational, structure-guided optimization, which is not possible with closely related analogs lacking this foundational evidence.
- [1] RCSB Protein Data Bank. Ligand Summary Page: UVA (N-methyl-2-(methylsulfonyl)aniline). View Source
